molecular formula C18H19NO4S B2812342 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2097934-93-3

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2812342
CAS No.: 2097934-93-3
M. Wt: 345.41
InChI Key: PKOHNSHKKNIGGK-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with a methoxy group at the 7-position and a carboxamide side chain. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite for refinement and analysis .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-18(21,9-12-6-7-24-10-12)11-19-17(20)15-8-13-4-3-5-14(22-2)16(13)23-15/h3-8,10,21H,9,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOHNSHKKNIGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate alkynes under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or other substituted products depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential use as a drug candidate or as a probe in biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored, particularly if it shows activity against specific biological targets. Its structure suggests it might interact with enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of both benzofuran and thiophene rings which are known for their conductive and light-absorbing characteristics.

Mechanism of Action

The mechanism by which N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s structure suggests it could modulate biological pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The title compound differs from 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid () in substituents and functional groups:

  • 7-Methoxy vs.
  • Carboxamide vs. Acetic Acid : The carboxamide group enables hydrogen bonding via both NH and CO moieties, contrasting with the carboxylic acid’s stronger acidity and dimer-forming tendency via O–H∙∙∙O interactions. This difference could influence solubility and membrane permeability .

Table 1: Structural Comparison of Benzofuran Derivatives

Compound Core Substituents Functional Group Key Pharmacological Activities
Target Compound Benzofuran 7-methoxy, thiophen-3-yl Carboxamide Hypothesized: Antimicrobial*
2-(5-Fluoro-7-methyl-3-methylsulfanyl...) Benzofuran 5-fluoro, 7-methyl, 3-methylsulfanyl Acetic acid Antibacterial, Antifungal

*Based on benzofuran derivative trends; specific data unavailable.

Thiophene-Containing Analogues

Positional Isomerism of Thiophene Substituents

The thiophen-3-yl group in the target compound contrasts with thiophen-2-yl isomers observed in impurities of drospirenone/ethinyl estradiol formulations (). The 3-position may confer distinct steric and electronic properties:

  • Thiophen-3-yl vs.

Heterocyclic Carboxamide Derivatives

The synthesis of N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydrofuran-2-carboxamide () involves amide bond formation between a quinazoline derivative and tetrahydrofuran-2-carboxylic acid. While the target compound shares a carboxamide group, its benzofuran-thiophene scaffold differs markedly from the quinazoline-tetrahydrofuran system, suggesting divergent biological targets. Quinazolines are often kinase inhibitors, whereas benzofurans may target microbial enzymes or DNA .

Biological Activity

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H17NO4S
  • Molecular Weight : 305.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of functional groups allows it to participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of biological molecules.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes linked to various metabolic pathways, which can lead to therapeutic effects in diseases such as cancer or diabetes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties : It has been observed to reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
  • Antiviral Effects : Some studies have indicated that it may exhibit antiviral properties against certain viral strains.

Data Tables

The following table summarizes the biological activities reported for this compound:

Biological ActivityEffect ObservedReference
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of inflammatory markers
AntiviralInhibition of viral replication

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the efficacy of this compound. The following findings are noteworthy:

  • Synthesis Improvements : New synthetic routes have been developed that increase yield and purity.
  • Enhanced Potency : Modifications to the chemical structure have led to derivatives with improved biological activity, particularly against cancer cells.

Q & A

Q. What are the key synthetic pathways for N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis involves a multi-step process starting with functionalization of the benzofuran core. Key steps include:

  • Coupling reactions : Formation of the carboxamide bond via activation of the benzofuran-2-carboxylic acid using coupling agents like EDCI or HOBt.
  • Thiophene incorporation : Alkylation or nucleophilic substitution to introduce the thiophene moiety at the hydroxypropyl side chain.
  • Methoxy group retention : Protection/deprotection strategies (e.g., using BBr₃ for demethylation) to preserve the 7-methoxy group during synthesis. Optimization focuses on solvent choice (e.g., THF or dichloromethane), temperature control (0°C to reflux), and catalyst selection (e.g., NaH for deprotonation). Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns protons and carbons in the benzofuran, thiophene, and hydroxypropyl groups. For example, the methoxy group shows a singlet near δ 3.8 ppm in ¹H NMR .
  • IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
    • X-ray crystallography : Resolves the 3D conformation, including dihedral angles between the benzofuran and thiophene rings. Hydrogen bonding networks (e.g., O–H···O interactions) stabilize the crystal lattice .

Advanced Research Questions

Q. What computational methods are employed to predict the biological interactions and reactivity of this compound?

  • Molecular docking : Simulates binding to biological targets (e.g., kinases or receptors) using software like AutoDock Vina. The hydroxypropyl-thiophene side chain often shows high affinity for hydrophobic pockets .
  • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess redox reactivity. The thiophene moiety enhances electron-rich regions, favoring nucleophilic attacks .
  • MD simulations : Evaluates stability in aqueous environments, critical for pharmacokinetic profiling .

Q. How do structural modifications (e.g., substituents on benzofuran or thiophene) influence its pharmacological activity?

  • Benzofuran modifications :
  • 7-Methoxy group : Enhances metabolic stability by reducing cytochrome P450 oxidation. Replacement with bulkier groups (e.g., ethoxy) may alter solubility .
    • Thiophene modifications :
  • 3-Methylthiophene : Increases lipophilicity, improving blood-brain barrier penetration. Fluorination at the 5-position can enhance antitumor activity but may introduce toxicity .
    • Hydroxypropyl chain : Chirality at the hydroxy group affects target selectivity. For example, (R)-configuration improves binding to EGFR mutants .

Q. What are the common contradictions in experimental data (e.g., bioactivity vs. toxicity) observed in studies of this compound, and how are they resolved?

  • Bioactivity-toxicity paradox : High anticancer potency in vitro (IC₅₀ < 1 µM) may correlate with hepatotoxicity due to reactive metabolite formation. Mitigation strategies include:
  • Prodrug design : Masking the hydroxy group with acetyl or phosphate esters to reduce off-target effects .
  • Structure-activity relationship (SAR) studies : Systematic variation of substituents to identify analogs with improved therapeutic indices .
    • Discrepancies in solubility data : Conflicting logP values may arise from assay conditions (e.g., pH or co-solvents). Standardized protocols using HPLC or shake-flask methods are recommended .

Methodological Notes

  • Synthesis optimization : Use continuous flow reactors to enhance reproducibility and scalability for multi-step reactions .
  • Data validation : Cross-reference spectroscopic data with computational predictions to resolve ambiguities (e.g., overlapping NMR signals) .
  • Biological assays : Pair in vitro cytotoxicity (MTT assay) with in vivo xenograft models to confirm efficacy and safety .

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